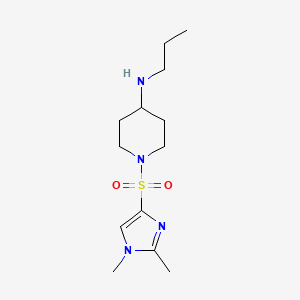
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features an imidazole ring, a sulfonyl group, and a piperidine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine involves several steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a regiocontrolled process, which ensures the correct substitution pattern around the ring . The sulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the piperidine ring via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes, including enzyme inhibition and receptor binding studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine can be compared with other similar compounds, such as:
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: This compound features a diazepane ring instead of a piperidine ring, which may result in different chemical properties and biological activities.
N-(Cyclopropylmethyl)-2-{[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]amino}benzamide: This compound contains a benzamide group, which can influence its binding interactions and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H24N4O2S |
|---|---|
Molecular Weight |
300.42 g/mol |
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-N-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H24N4O2S/c1-4-7-14-12-5-8-17(9-6-12)20(18,19)13-10-16(3)11(2)15-13/h10,12,14H,4-9H2,1-3H3 |
InChI Key |
AKQUPPCUWBTCPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















